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For Researchers, Scientists, and Drug Development Professionals

Abstract
Cleomiscosin C, a naturally occurring coumarinolignan with the CAS number 84575-10-0, has

garnered significant interest within the scientific community for its notable antioxidant and

hepatoprotective properties. This technical guide provides a comprehensive overview of

Cleomiscosin C, consolidating available data on its chemical and physical properties,

biological activities, and underlying mechanisms of action. This document is intended to serve

as a valuable resource for researchers and professionals engaged in the fields of natural

product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties
Cleomiscosin C is a complex heterocyclic compound with the molecular formula C₂₁H₂₀O₉

and a molecular weight of 416.38 g/mol .[1] Its systematic IUPAC name is (2R,3R)-3-(4-

hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1]

[2]benzodioxin-9-one.[1] The structure of Cleomiscosin C is characterized by a coumarin

moiety fused with a phenylpropane unit through a dioxane bridge.

Table 1: Chemical and Physical Properties of Cleomiscosin C
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Property Value Reference(s)

CAS Number 84575-10-0 [1]

Molecular Formula C₂₁H₂₀O₉ [1]

Molecular Weight 416.38 g/mol [1]

Melting Point 210 °C (decomposition) Not specified

Boiling Point (Predicted) 647.8 ± 55.0 °C Not specified

Density (Predicted) 1.391 ± 0.06 g/cm³ Not specified

pKa (Predicted) 9.66 ± 0.40 Not specified

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

Not specified

Appearance Powder Not specified

Biological Activities and Mechanism of Action
The primary biological activities of Cleomiscosin C reported in the literature are its antioxidant

and hepatoprotective effects.

Antioxidant Activity
Cleomiscosin C has demonstrated potent antioxidant properties, particularly in the inhibition of

lipid peroxidation. It effectively protects low-density lipoprotein (LDL) from oxidation induced by

various agents, a key event in the pathogenesis of atherosclerosis.

Table 2: In Vitro Antioxidant Activity of Cleomiscosin C
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Assay IC₅₀ (µM) Reference(s)

Cu²⁺-induced LDL oxidation 29.5 Not specified

AAPH-induced LDL oxidation 11.9 Not specified

Protection of apoB-100 from

Cu²⁺-induced modification
23.6 Not specified

Protection of apoB-100 from

HOCl-induced modification
3.9 Not specified

A computational study investigating the radical scavenging activity of Cleomiscosin C has

provided insights into its mechanism. The study suggests that in polar environments,

Cleomiscosin C exhibits good antioxidant capacity, with a predicted overall rate constant

(koverall) for HOO• radical scavenging in the range of 4.03 × 10⁷ to 8.66 × 10⁷ M⁻¹s⁻¹, which is

comparable to that of ascorbic acid and resveratrol.[3][4] In contrast, in apolar environments, it

is predicted to be a weak antioxidant.[3][4]

Putative Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by

Cleomiscosin C is limited, based on the known mechanisms of other structurally related

coumarinolignans and antioxidant compounds, it is plausible that Cleomiscosin C exerts its

effects through the modulation of key cellular signaling cascades involved in oxidative stress

and inflammation, such as the Nrf2 and NF-κB pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant

response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates

the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that

Cleomiscosin C, as an antioxidant, may activate the Nrf2 pathway.
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Caption: Proposed Nrf2 activation pathway by Cleomiscosin C.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.

Chronic inflammation is closely linked to oxidative stress. By reducing oxidative stress,

Cleomiscosin C may indirectly inhibit the activation of the NF-κB pathway.
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Caption: Proposed NF-κB inhibition pathway by Cleomiscosin C.

Hepatoprotective Activity
Cleomiscosin C, along with its analogs Cleomiscosin A and B, has been reported to possess

liver-protective properties. While detailed mechanistic studies on pure Cleomiscosin C are

limited, studies on plant extracts containing these compounds have shown protection against
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liver injury induced by toxins like carbon tetrachloride (CCl₄). The hepatoprotective effect is

likely linked to its antioxidant and anti-inflammatory activities.

Experimental Protocols
Detailed experimental protocols for the biological evaluation of Cleomiscosin C are not

extensively reported. However, based on the available literature, the following methodologies

are commonly employed for assessing antioxidant and hepatoprotective activities.

LDL Oxidation Inhibition Assay (General Protocol)
This assay evaluates the ability of a compound to inhibit the oxidation of low-density lipoprotein

(LDL).

LDL Isolation: Human LDL is isolated from the plasma of healthy donors by

ultracentrifugation.

Oxidation Induction: LDL (e.g., 100 µg/mL) is incubated in the presence of an oxidizing

agent, such as copper sulfate (CuSO₄, e.g., 5 µM) or 2,2'-azobis(2-amidinopropane)

dihydrochloride (AAPH, e.g., 5 mM).

Treatment: Different concentrations of Cleomiscosin C are co-incubated with the LDL and

oxidizing agent.

Monitoring Oxidation: The kinetics of LDL oxidation are monitored by measuring the

formation of conjugated dienes, typically by spectrophotometry at 234 nm.

Data Analysis: The lag phase of oxidation is determined, and the IC₅₀ value for the inhibition

of LDL oxidation is calculated.
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Caption: Workflow for LDL Oxidation Inhibition Assay.

In Vivo Hepatoprotectivity Assay (General Protocol)
This assay assesses the ability of a compound to protect the liver from toxin-induced damage

in an animal model.

Animal Model: Typically, rodents (e.g., rats or mice) are used.

Toxin Induction: Hepatotoxicity is induced by administering a known hepatotoxin, such as

carbon tetrachloride (CCl₄) or acetaminophen.

Treatment: Animals are pre-treated or co-treated with Cleomiscosin C at various doses. A

positive control group is often treated with a known hepatoprotective agent like silymarin.
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Biochemical Analysis: After a specific period, blood samples are collected to measure the

levels of liver enzymes such as alanine transaminase (ALT), aspartate transaminase (AST),

and alkaline phosphatase (ALP).

Histopathological Examination: Livers are excised, fixed, and sectioned for histological

analysis to assess the extent of liver damage.
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Caption: Workflow for In Vivo Hepatoprotectivity Assay.

Synthesis
A detailed, step-by-step experimental protocol for the total synthesis of Cleomiscosin C is not

readily available in the public domain. However, a general synthetic strategy for

coumarinolignans has been described, which involves key steps such as a Mitsunobu coupling,
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a modified Miyaura arylation, and an acid-catalyzed cyclization. This approach allows for the

stereoselective synthesis of various coumarinolignans.

Pharmacokinetics
Specific pharmacokinetic data for Cleomiscosin C, such as its absorption, distribution,

metabolism, and excretion (ADME) profile, have not been extensively reported. As a coumarin

derivative, it may undergo metabolic transformations in the liver, primarily through hydroxylation

and glucuronidation, similar to other compounds in its class. The bioavailability of coumarins

can be variable.

Spectroscopic Data
Detailed 1H and 13C NMR spectral data for Cleomiscosin C are essential for its unambiguous

identification and characterization. While complete assigned spectra are not available in the

reviewed literature, 13C NMR data is reported to be available on PubChem.[1] Researchers

are encouraged to consult specialized databases and publications for comprehensive spectral

assignments.

Conclusion
Cleomiscosin C is a promising natural product with significant antioxidant and potential

hepatoprotective activities. Its ability to inhibit LDL oxidation suggests a potential role in the

prevention of atherosclerosis. While the precise molecular mechanisms and signaling pathways

are yet to be fully elucidated, it is hypothesized to act through the modulation of the Nrf2 and

NF-κB pathways. Further research is warranted to explore its full therapeutic potential,

including detailed mechanistic studies, comprehensive pharmacokinetic profiling, and the

development of a robust synthetic methodology. This technical guide provides a foundation for

future investigations into this intriguing coumarinolignan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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